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molecular formula C12H8ClN3O B8386666 5-(5-Chlorobenzoxazol-6-yl)-2-pyridylamine

5-(5-Chlorobenzoxazol-6-yl)-2-pyridylamine

Cat. No. B8386666
M. Wt: 245.66 g/mol
InChI Key: MLHGHLTXCNFLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08980629B2

Procedure details

A mixture of 6-bromo-5-chlorobenzoxazole (30) (232 mg, 1 mmol), 2-aminopyridine-5-boronic acid pinacol ester (11) (220 mg, 1 mmol), Bis(di-tret-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium (II) (A-Phos) (70 mg, 0.1 mmol) and K3PO4 (212 mg, 1 mmol) in 2 ml ACN, 2 ml dioxane, 0.5 ml H2O was bubbled with argon before heated at 85° C. for 2 h. After cooling down to r.t., the reaction mixture was taken up in ethyl acetate, washed with aq. NaHCO3 and brine, dried over Na2SO4, concentrated to dryness. The resulting red solid was dissolved in DCM and subjected to silica gel column purification using 0-100% B (A: hexane; B: EA) to furnish 165.6 mg 31 as an orange solid (yield: 67.4%)
Quantity
232 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
[Compound]
Name
Bis(di-tret-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium (II)
Quantity
70 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
212 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
67.4%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]([Cl:11])=[CH:9][C:5]2[N:6]=[CH:7][O:8][C:4]=2[CH:3]=1.[NH2:12][C:13]1[CH:18]=[CH:17][C:16](B2OC(C)(C)C(C)(C)O2)=[CH:15][N:14]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].CC(=O)OCC>C(#N)C.O1CCOCC1.O>[Cl:11][C:10]1[C:2]([C:16]2[CH:17]=[CH:18][C:13]([NH2:12])=[N:14][CH:15]=2)=[CH:3][C:4]2[O:8][CH:7]=[N:6][C:5]=2[CH:9]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
232 mg
Type
reactant
Smiles
BrC1=CC2=C(N=CO2)C=C1Cl
Name
Quantity
220 mg
Type
reactant
Smiles
NC1=NC=C(C=C1)B1OC(C)(C)C(C)(C)O1
Name
Bis(di-tret-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium (II)
Quantity
70 mg
Type
reactant
Smiles
Name
K3PO4
Quantity
212 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled with argon
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to r.t.
WASH
Type
WASH
Details
washed with aq. NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The resulting red solid was dissolved in DCM
CUSTOM
Type
CUSTOM
Details
subjected to silica gel column purification

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC2=C(N=CO2)C1)C=1C=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 165.6 mg
YIELD: PERCENTYIELD 67.4%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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